2,2'-Dipyridylamine

Catalog No.
S589420
CAS No.
1202-34-2
M.F
C10H9N3
M. Wt
171.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dipyridylamine

CAS Number

1202-34-2

Product Name

2,2'-Dipyridylamine

IUPAC Name

N-pyridin-2-ylpyridin-2-amine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)

InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2

Synonyms

2,2’-Iminodipyridine; 2,2’-Bipyridylamine; 2,2’-Iminodipyridine; 2-(2-Pyridylamino)pyridine; Bis(2-pyridyl)amine; Bis(o-pyridyl)amine; Bis(pyridin-2-yl)amine; Di-2-pyridylamine; Di-α-pyridylamine; Dipyridin-2-ylamine; N-(2-Pyridinyl)-2-pyridinamine;

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2

2,2'-Dipyridylamine is an organic compound with the chemical formula (C5H4N)2NH(C_5H_4N)_2NH. It consists of two 2-pyridyl groups linked to a secondary amine. This compound is notable for its ability to form various coordination complexes, which are essential in coordination chemistry. The conjugate base of 2,2'-dipyridylamine, known as 2,2'-dipyridylamide, can form extended metal atom chains, indicating its versatility in complexation reactions .

  • Metal Complex Formation and Structural Diversity

    DPA can bind to metals in several coordination modes, meaning it can attach itself to the metal ion through different combinations of its nitrogen atoms. This versatility allows for the creation of complexes with distinct geometries and properties . Research focuses on understanding how DPA's coordination mode influences the structure and stability of the resulting complexes.

  • Metal-Metal Bonding and Polynuclear Complexes

    DPA can also stabilize complexes containing multiple metal atoms, including those with direct metal-to-metal bonds. This opens doors for research on polynuclear complexes with unique magnetic and catalytic properties . Scientists are exploring how DPA's electronic properties can be tuned to control the formation and characteristics of these polynuclear complexes.

,2'-Dipyridylamine in Catalysis

Beyond coordination chemistry, DPA shows promise as a component in catalysts for various chemical reactions.

  • Homogeneous Catalysis: DPA can be incorporated into homogeneous catalysts, where the catalyst and reactants are in the same phase (usually a liquid). Research explores using DPA-based catalysts for reactions like hydroformylation (converting alkenes to aldehydes) and transesterification (transferring an ester group between molecules) . Scientists are investigating how DPA's ability to bind specific metals can enhance the efficiency and selectivity of these catalytic processes.
, particularly in coordination chemistry. It can act as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine rings. When reacted with transition metals, it forms stable complexes. For example, reactions with metal carbonyls can yield complexes such as [Re(CO)3ClL][Re(CO)_3ClL], where the ligand binds as an N,N-bidentate chelate . Additionally, it can react with cobalt(II) chloride to produce neutral complexes like Co dpa 2\text{Co dpa }_2 that exhibit unique structural properties .

The synthesis of 2,2'-dipyridylamine can be achieved through several methods:

  • Heating Pyridine with Sodium Amide: This method involves the reaction of pyridine with sodium amide under controlled conditions.
  • Heating 2-Aminopyridine with 2-Chloropyridine: This alternative method uses 2-aminopyridine and 2-chloropyridine in the presence of barium oxide to facilitate the formation of 2,2'-dipyridylamine .

These methods highlight the compound's accessibility for research and industrial applications.

Interaction studies involving 2,2'-dipyridylamine focus on its coordination behavior with different metals and ligands. These studies reveal how the compound's structure influences its reactivity and stability in complex formation. For instance, its interactions with ruthenium and nickel have been extensively studied to understand the formation of multi-metallic complexes and their properties . Such studies are crucial for developing new materials and understanding fundamental coordination chemistry.

Several compounds share structural similarities with 2,2'-dipyridylamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-PyridylamineContains one pyridine ringLess versatile in complexation than dipyridylamine
1,10-PhenanthrolineContains two nitrogen atomsForms more stable complexes with certain metals
4,4'-BipyridineTwo pyridine rings linked at para positionExhibits different coordination behavior compared to dipyridylamine

The uniqueness of 2,2'-dipyridylamine lies in its ability to form extended metal chains and its diverse reactivity patterns compared to these similar compounds .

XLogP3

2

Boiling Point

307.5 °C

Melting Point

90.5 °C

UNII

X9BF664YAK

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1202-34-2

Wikipedia

2,2'-dipyridylamine

General Manufacturing Information

2-Pyridinamine, N-2-pyridinyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types